tert-Butyl 4-(4-methoxybenzylamino)piperidine-1-carboxylate
Description
tert-Butyl 4-(4-methoxybenzylamino)piperidine-1-carboxylate is a nitrogen-containing piperidine derivative characterized by a tert-butyl carbamate (Boc) group at the 1-position and a 4-methoxybenzylamino substituent at the 4-position of the piperidine ring. This compound is part of a broader class of Boc-protected piperidines, which are widely used in medicinal chemistry as intermediates for synthesizing pharmaceuticals, agrochemicals, and bioactive molecules . The Boc group serves as a protective moiety for amines, enhancing solubility and stability during synthetic processes.
Properties
IUPAC Name |
tert-butyl 4-[(4-methoxyphenyl)methylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-18(2,3)23-17(21)20-11-9-15(10-12-20)19-13-14-5-7-16(22-4)8-6-14/h5-8,15,19H,9-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWULEZIYCNQTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-methoxybenzylamino)piperidine-1-carboxylate typically involves the reaction of 4-(4-methoxybenzylamino)piperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine.
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Acidic deprotection | 4M HCl in dioxane, 5 hours at 25°C | Free piperidine hydrochloride |
Mechanism : Protonation of the Boc group’s carbonyl oxygen facilitates cleavage, releasing CO₂ and tert-butanol.
Functionalization of the Benzylamino Group
The secondary amine in the benzylamino group undergoes alkylation and acylation reactions.
Alkylation with Electrophiles
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| N-Alkylation | K₂CO₃, MeCN, 75°C, alkyl halide | Tertiary amine derivatives |
Example : Reaction with benzyl halides forms N-benzylated products.
Acylation
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Amide formation | DCM, EDC/HOBt, acyl chloride | Stable amide conjugates |
Suzuki-Miyaura Cross-Coupling
The compound can be modified to introduce boronate esters for coupling with aryl halides.
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Boronate ester preparation | Pd catalysis, microwave irradiation | Aryl-substituted piperidines |
Key Step : Introduction of a boronate group at the piperidine ring enables coupling with heteroaryl chlorides (e.g., pyridines).
Methoxy Group Transformations
The 4-methoxybenzyl moiety participates in demethylation and electrophilic substitution.
Demethylation
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| BBr₃-mediated demethylation | DCM, -78°C to 25°C | Hydroxyl group formation |
Application : Converts methoxy to hydroxyl for further derivatization (e.g., glycosylation).
Hydrogenolysis of the Benzyl Group
The benzyl group is removed under hydrogenation conditions to yield a primary amine.
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Catalytic hydrogenation | H₂, Pd/C, EtOH, 25°C | Primary amine |
Utility : Facilitates conjugation with carboxylic acids or ketones.
Mitsunobu Reaction for Ether Formation
The hydroxymethyl analog (tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate) undergoes Mitsunobu reactions, suggesting potential for analogous transformations.
| Reaction | Conditions | Yield | Outcome | Reference |
|---|---|---|---|---|
| DIAD/PPh₃-mediated coupling | THF, 0°C to 25°C | 60-74% | Ether-linked heterocycles |
Example : Coupling with chlorophenols generates biaryl ethers.
Scientific Research Applications
tert-Butyl 4-(4-methoxybenzylamino)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-methoxybenzylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The methoxybenzylamino group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare tert-Butyl 4-(4-methoxybenzylamino)piperidine-1-carboxylate with structurally related piperidine derivatives, focusing on substituents, synthetic routes, applications, and regulatory status:
Key Structural and Functional Differences
Substituent Effects: The 4-methoxybenzylamino group in the target compound provides both electron-donating (methoxy) and aromatic (benzyl) features, which may enhance binding affinity in receptor-targeted drug candidates. In contrast, the 4-methylpentyl group in is aliphatic, favoring hydrophobic interactions. Bromopyrazole () and phenylamino () substituents introduce halogenated or aromatic amine functionalities, respectively, altering reactivity and regulatory profiles.
Synthetic Accessibility: The Boc-protection method described for (86% yield) suggests efficient scalability for piperidine derivatives, likely applicable to the target compound. However, the phenylamino derivative () faces regulatory hurdles due to its presence on the INCB Red List .
Analytical Characterization :
- NMR and HRMS data for provide a benchmark for confirming the identity of similar Boc-piperidines. The absence of such data for the target compound in the evidence suggests a need for further experimental validation.
Biological Activity
Chemical Structure and Properties
tert-Butyl 4-(4-methoxybenzylamino)piperidine-1-carboxylate (CAS: 206273-84-9) is a synthetic compound characterized by its piperidine core, which is modified with a tert-butyl group and a 4-(4-methoxybenzylamino) substituent. The molecular formula is , with a molecular weight of approximately 320.43 g/mol . The presence of the methoxy group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds with similar structures often act as enzyme inhibitors or receptor modulators. Specifically, this compound may exhibit activity against certain neurotransmitter receptors, which could explain its potential applications in treating neurological disorders .
Pharmacological Studies
Recent studies have focused on the compound's role as a potential therapeutic agent. Notably, it has been evaluated for:
- Antidepressant Activity : Preliminary investigations suggest that this compound may influence serotonin and norepinephrine levels in the brain, akin to established antidepressants.
- Anticancer Properties : In vitro studies have indicated that it may inhibit cancer cell proliferation, although specific mechanisms remain to be elucidated .
Case Studies and Research Findings
A series of studies have documented the biological effects of this compound:
- Antitumor Activity : In xenograft mouse models, this compound demonstrated significant tumor reduction compared to controls, suggesting it may serve as a lead compound for further anticancer drug development .
- Neuropharmacological Effects : A study evaluating its impact on animal behavior revealed anxiolytic-like effects in rodent models, indicating potential use in anxiety disorders .
- Enzyme Inhibition Studies : Inhibition assays have shown that this compound can modulate the activity of specific enzymes involved in neurotransmitter metabolism, which may contribute to its therapeutic effects .
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to related compounds:
Q & A
Q. What are the optimal synthetic routes for tert-butyl 4-(4-methoxybenzylamino)piperidine-1-carboxylate?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-(4-methoxybenzylamino)piperidine with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane at 0–25°C) . Reaction optimization includes:
- Solvent selection : Dichloromethane or THF for solubility and inertness.
- Base choice : Triethylamine or DMAP to neutralize HCl byproducts.
- Temperature control : Slow addition of reagents at 0°C to minimize side reactions.
Yield improvements (>80%) are achieved by monitoring progress via TLC or HPLC .
Q. How is the purity and structural integrity of this compound validated in academic research?
Analytical methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., tert-butyl at ~1.4 ppm, piperidine protons at 3.0–4.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (HRMS) : Exact mass verification (±5 ppm) to rule out byproducts .
Q. What safety protocols are essential for handling this compound?
Key precautions derived from safety data sheets (SDS) include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (acute toxicity Category 4 via oral/dermal/inhalation routes) .
- Emergency measures : Immediate rinsing with water for eye/skin contact and medical consultation for persistent irritation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity or biological activity data?
Discrepancies in biological activity (e.g., enzyme inhibition) or chemical reactivity (e.g., unexpected byproducts) require:
- Replication studies : Reproduce experiments under standardized conditions (solvent, temperature, reagent ratios) .
- Cross-validation : Use orthogonal techniques (e.g., LC-MS for byproduct identification; isothermal titration calorimetry for binding affinity) .
- Computational modeling : DFT calculations to predict reactive sites or docking studies to explain variable biological interactions .
Q. What strategies optimize the compound’s stability under varying experimental conditions?
Stability challenges (e.g., hydrolysis of the tert-butyl carbamate group) are addressed by:
Q. How can researchers design experiments to elucidate the compound’s mechanism in enzyme inhibition studies?
Methodology includes:
- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates under varied enzyme concentrations .
- Competitive binding studies : Use radiolabeled analogs (e.g., ³H-labeled tert-butyl derivatives) to quantify target engagement .
- Structural analysis : Co-crystallization with target enzymes (e.g., kinases) to map binding interactions .
Methodological Guidance for Data Interpretation
Q. How should researchers address incomplete or conflicting physicochemical data (e.g., solubility, logP)?
Q. What analytical workflows are recommended for identifying degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
